2-Methylnaphthalene-1,5-diol
Overview
Description
2-Methylnaphthalene-1,5-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups. This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a methyl group at the second position and hydroxyl groups at the first and fifth positions on the naphthalene ring. It has a molecular formula of C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylnaphthalene-1,5-diol can be synthesized through various methods. One common approach involves the oxidation of 2-methylnaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure the selective formation of the diol .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methylnaphthalene-1,5-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form naphthols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones or other carbonyl compounds.
Reduction: Formation of naphthols or other reduced derivatives.
Substitution: Formation of halogenated naphthalenes or other substituted derivatives.
Scientific Research Applications
2-Methylnaphthalene-1,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylnaphthalene-1,5-diol involves its interaction with various molecular targets and pathways. The compound can undergo redox cycling, where it accepts and donates electrons, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress and modulate various cellular pathways, including those involved in apoptosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphthalene-1,4-diol: Another diol derivative of naphthalene with hydroxyl groups at the first and fourth positions.
1-Methylnaphthalene-2,3-diol: A diol with hydroxyl groups at the second and third positions on the naphthalene ring.
2-Methylnaphthalene-1,3-diol: A diol with hydroxyl groups at the first and third positions
Uniqueness
2-Methylnaphthalene-1,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its specific arrangement of hydroxyl groups and the presence of a methyl group at the second position make it a valuable compound for various chemical reactions and applications .
Properties
IUPAC Name |
2-methylnaphthalene-1,5-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h2-6,12-13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZDUHSCGBRXJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509532 | |
Record name | 2-Methylnaphthalene-1,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79786-99-5 | |
Record name | 2-Methyl-1,5-naphthalenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79786-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylnaphthalene-1,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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